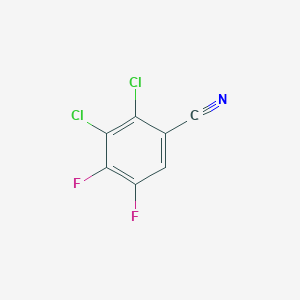

2,3-Dichloro-4,5-difluorobenzonitrile

Description

Properties

CAS No. |

112062-59-6 |

|---|---|

Molecular Formula |

C7HCl2F2N |

Molecular Weight |

207.99 g/mol |

IUPAC Name |

2,3-dichloro-4,5-difluorobenzonitrile |

InChI |

InChI=1S/C7HCl2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |

InChI Key |

MGAAXINNFOKAEH-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,3-dichloro-4,5-difluorobenzonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties and includes visualizations of a representative synthetic pathway and an experimental workflow.

Core Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile

2,3-Dichloro-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the chemical formula C₇HCl₂F₂N. As a versatile synthetic intermediate, its physical properties are crucial for its application in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

Identifier:

| Property | Value |

| CAS Number | 908123-82-0 |

| Molecular Formula | C₇HCl₂F₂N |

| Molecular Weight | 208.00 g/mol |

Available Data:

| Property | Value | Source |

| Appearance | White to light yellow solid | Angene Chemical |

| Storage Temperature | Room Temperature | Angene Chemical |

Comparative Physical Properties of Isomeric Dichlorodifluorobenzonitriles

To provide a frame of reference, the following table summarizes the physical properties of structurally similar dichlorodifluorobenzonitrile isomers. It is crucial to note that these values are for comparative purposes only and may not be representative of 2,3-dichloro-4,5-difluorobenzonitrile.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dichloro-5-fluorobenzonitrile | 128593-93-1 | 192.00 | 76-80 | Not Available |

| 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | 190.00 | Not Available | Not Available |

| 3,5-Dichloro-2-fluorobenzonitrile | Not Available | 192.00 | Not Available | Not Available |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of aromatic nitriles like 2,3-dichloro-4,5-difluorobenzonitrile.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the micro boiling point determination is a suitable method.

Methodology:

-

Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of functional groups.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample and Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube, and a measured volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as insoluble or partially soluble.

-

Qualitative Solubility Classification: The process is repeated with different solvents to create a solubility profile. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide further information about their functional groups.

Visualizations

Synthetic Pathway

The following diagram illustrates a hypothetical synthetic pathway where 2,3-dichloro-4,5-difluorobenzonitrile serves as a key intermediate in the synthesis of a potential bioactive molecule. Substituted benzonitriles are versatile precursors in the synthesis of a wide range of biologically active compounds.[2][3][4]

Caption: Synthetic pathway for a bioactive molecule.

Experimental Workflow

This diagram outlines a logical workflow for the characterization of the physical properties of a newly synthesized compound like 2,3-dichloro-4,5-difluorobenzonitrile.

Caption: Workflow for physical property characterization.

References

- 1. angenechemical.com [angenechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2,3-Dichloro-4,5-difluorobenzonitrile is a highly specialized chemical. As of the latest literature review, a specific CAS (Chemical Abstracts Service) number has not been assigned to this exact isomer. The information presented in this guide is based on available data for closely related analogs and predicted chemical properties. All experimental work should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction

2,3-Dichloro-4,5-difluorobenzonitrile is a halogenated aromatic nitrile. The unique arrangement of electron-withdrawing chloro and fluoro substituents on the benzonitrile framework suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides an overview of the anticipated properties, a plausible synthetic approach, and safety considerations for this compound.

Chemical and Physical Properties

While experimental data for 2,3-Dichloro-4,5-difluorobenzonitrile is not available, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.

| Property | 2,3-Dichloro-4-fluorobenzonitrile | 2-Chloro-4,5-difluorobenzonitrile | 2,4-Dichloro-5-fluorobenzonitrile | Predicted: 2,3-Dichloro-4,5-difluorobenzonitrile |

| CAS Number | 908123-82-0[1][2][3][4] | 135748-34-4[5][6][7][8][9] | 128593-93-1[10][11][12][13][14] | Not Assigned |

| Molecular Formula | C₇H₂Cl₂FN | C₇H₂ClF₂N | C₇H₂Cl₂FN | C₇HCl₂F₂N |

| Molecular Weight | 190.00 g/mol [1][2] | 173.55 g/mol [5][6][7] | 190.00 g/mol [10] | 208.00 g/mol |

| Appearance | White to light yellow solid[11] | - | - | Predicted to be a solid at room temperature |

| Storage | Sealed in dry, room temperature[1] | - | - | Store in a cool, dry, well-ventilated area |

Proposed Synthetic Pathway

A plausible synthetic route to 2,3-Dichloro-4,5-difluorobenzonitrile can be extrapolated from the synthesis of its corresponding benzoyl chloride. The key precursor would be 2,3-dichloro-4,5-difluorobenzoic acid.

A potential multi-step synthesis could involve:

-

Nitration of a suitable dichlorodifluorobenzene precursor.

-

Reduction of the nitro group to an amine.

-

Sandmeyer reaction to introduce the nitrile group.

Alternatively, a more direct route starting from 2,3-dichloro-4,5-difluorobenzoic acid is proposed below.

Experimental Protocol: Synthesis from 2,3-dichloro-4,5-difluorobenzoic acid

This protocol is adapted from the synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride[15].

Materials:

-

2,3-dichloro-4,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous ammonia (NH₃)

-

Dehydrating agent (e.g., Phosphorus pentoxide - P₂O₅ or Trifluoroacetic anhydride - TFAA)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Acid Chloride Formation: A solution of 2,3-dichloro-4,5-difluorobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF is refluxed for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield crude 2,3-dichloro-4,5-difluorobenzoyl chloride.[15]

-

Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added dropwise, to form 2,3-dichloro-4,5-difluorobenzamide.

-

Dehydration to Nitrile: The resulting amide is treated with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride in an anhydrous solvent and heated to yield 2,3-dichloro-4,5-difluorobenzonitrile.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Safety and Handling

Based on the safety data for analogous compounds such as 2,3-Dichloro-4-fluorobenzonitrile, the following hazards should be considered[1][2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Visualizations

Proposed Synthetic Workflow

References

- 1. achmem.com [achmem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 2,3-Dichloro-4-fluorobenzonitrile,908123-82-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. scbt.com [scbt.com]

- 6. 135748-34-4|2-Chloro-4,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. CAS RN 135748-34-4 | Fisher Scientific [fishersci.de]

- 10. 128593-93-1|2,4-Dichloro-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 11. AB256348 | CAS 128593-93-1 – abcr Gute Chemie [abcr.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. Cas Landing [thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. prepchem.com [prepchem.com]

2,3-Dichloro-4,5-difluorobenzonitrile molecular weight

An In-depth Technical Guide to 2,3-Dichloro-4,5-difluorobenzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2,3-Dichloro-4,5-difluorobenzonitrile, a halogenated aromatic nitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages calculated values, data from structurally similar compounds, and established chemical principles to provide a thorough profile.

Molecular Profile

2,3-Dichloro-4,5-difluorobenzonitrile is a polysubstituted aromatic compound. Its structure, featuring a benzonitrile core with two chlorine and two fluorine atoms on the benzene ring, suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents significantly influences the electronic properties and reactivity of the molecule.

Molecular Formula: C₇HCl₂F₂N

Calculated Molecular Weight: 207.99 g/mol

The precise arrangement of the halogen atoms on the aromatic ring is crucial for its chemical behavior and biological activity in any derived products.

Caption: Chemical structure of 2,3-Dichloro-4,5-difluorobenzonitrile.

Physicochemical Data of Related Isomers

To provide context for the potential properties of 2,3-Dichloro-4,5-difluorobenzonitrile, the following table summarizes the available data for structurally related isomers. These compounds share the benzonitrile core but differ in the position and number of halogen substituents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | C₇H₂Cl₂FN | 190.00 | Not Available | Not Available |

| 2,3-Dichloro-4-fluorobenzonitrile | 908123-82-0 | C₇H₂Cl₂FN | 190.00 | Not Available | Not Available |

| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 47 - 49[1][2] | 181.6 |

| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 85 - 88 | 160 |

| 2,3-Difluorobenzonitrile | 21524-39-0 | C₇H₃F₂N | 139.10 | Not Available | Not Available |

| 3,4-Difluorobenzonitrile | 64248-62-0 | C₇H₃F₂N | 139.10 | Not Available | Not Available |

| 2,4,5-Trifluorobenzonitrile | 98349-22-5 | C₇H₂F₃N | 157.09 | Not Available | Not Available |

| 2,6-Difluorobenzonitrile | 1897-52-5 | C₇H₃F₂N | 139.10 | 25 - 28 | 197 - 198 |

Potential Synthetic Pathways

A common method involves the reaction of the corresponding benzoic acid with a dehydrating agent, such as thionyl chloride, to form the benzoyl chloride, which is then converted to the primary amide by reaction with ammonia. Subsequent dehydration of the amide yields the nitrile.

Proposed Experimental Protocol:

-

Synthesis of 2,3-dichloro-4,5-difluorobenzoyl chloride: A solution of 2,3-dichloro-4,5-difluorobenzoic acid and a catalytic amount of dimethylformamide in thionyl chloride is refluxed.[3] The excess thionyl chloride is then removed by distillation to yield the crude benzoyl chloride.[3]

-

Amidation: The crude 2,3-dichloro-4,5-difluorobenzoyl chloride is slowly added to a cooled, concentrated solution of aqueous ammonia to form 2,3-dichloro-4,5-difluorobenzamide.

-

Dehydration to Nitrile: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or cyanuric chloride to yield 2,3-Dichloro-4,5-difluorobenzonitrile.

Caption: Proposed synthetic workflow for 2,3-Dichloro-4,5-difluorobenzonitrile.

Potential Applications and Reactivity

Fluorinated benzonitriles are valuable intermediates in the synthesis of various biologically active molecules.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine and fluorine substituents on the aromatic ring can be targeted for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Given these characteristics, 2,3-Dichloro-4,5-difluorobenzonitrile could be a key precursor for novel pharmaceuticals and agrochemicals.

Safety and Handling

No specific safety data sheet (MSDS) is available for 2,3-Dichloro-4,5-difluorobenzonitrile. However, based on the data for related halogenated benzonitriles, the following precautions should be taken:

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[5][6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][7][8]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

In case of exposure:

It is imperative to consult a comprehensive and current safety data sheet before handling this or any related chemical. The information provided here is for guidance and is based on structurally similar compounds.

References

- 1. ossila.com [ossila.com]

- 2. 2,4-Difluorobenzonitrile | CAS#:3939-09-1 | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 2,3-Dichloro-4,5-difluorobenzonitrile

This technical guide outlines a proposed multi-step synthesis for 2,3-dichloro-4,5-difluorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is designed for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Overview of the Synthesis Pathway

The proposed synthesis commences with the chlorination of 3,4-difluoronitrobenzene to introduce two chlorine atoms, yielding 1,2-dichloro-4,5-difluoronitrobenzene. This intermediate is then subjected to reduction to form the corresponding aniline derivative, 2,3-dichloro-4,5-difluoroaniline. The final step involves a Sandmeyer reaction, where the aniline is converted to the target benzonitrile via a diazonium salt intermediate.

Experimental Protocols

Step 1: Synthesis of 1,2-Dichloro-4,5-difluoronitrobenzene

This procedure is adapted from a similar synthesis of 3,5-dichloro-2,4-difluoronitrobenzene.

-

Reaction: Chlorination of 3,4-difluoronitrobenzene.

-

Reagents and Solvents:

-

3,4-difluoronitrobenzene

-

Chlorine gas (Cl₂)

-

Iodine (I₂) as a catalyst

-

A polar aprotic solvent such as dimethylformamide (DMF) or sulfolane.

-

-

Protocol:

-

In a reaction vessel equipped with a gas inlet, stirrer, and condenser, dissolve 3,4-difluoronitrobenzene and a catalytic amount of iodine in the chosen polar aprotic solvent.

-

Heat the mixture to a temperature between 120-160°C.

-

Bubble chlorine gas through the solution for 6-8 hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is then washed, dried, and the solvent evaporated.

-

Purify the crude product by distillation or recrystallization to obtain 1,2-dichloro-4,5-difluoronitrobenzene.

-

Step 2: Synthesis of 2,3-Dichloro-4,5-difluoroaniline

This step involves the reduction of the nitro group to an amine.

-

Reaction: Reduction of 1,2-dichloro-4,5-difluoronitrobenzene.

-

Reagents and Catalysts:

-

1,2-dichloro-4,5-difluoronitrobenzene

-

Reducing agent: Hydrogen gas (H₂) with a catalyst (e.g., 5% Palladium on carbon), or iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).

-

Solvent: Methanol or ethanol for catalytic hydrogenation, or water/ethanol for iron-based reduction.

-

-

Protocol (Catalytic Hydrogenation):

-

Charge an autoclave with 1,2-dichloro-4,5-difluoronitrobenzene, a suitable solvent like methanol, and 5% palladium on carbon catalyst.

-

Pressurize the autoclave with hydrogen gas (e.g., 15 kg/cm ²).

-

Heat the reaction mixture to a temperature around 100°C for several hours.

-

Monitor the reaction for the consumption of hydrogen.

-

After the reaction is complete, cool the vessel, and carefully filter off the catalyst.

-

Evaporate the solvent to yield the crude 2,3-dichloro-4,5-difluoroaniline, which can be further purified by distillation or recrystallization.[1]

-

Step 3: Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile via Sandmeyer Reaction

This is a two-part process involving diazotization followed by cyanation. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl cyanides.[2][3]

-

Part A: Diazotization of 2,3-Dichloro-4,5-difluoroaniline

-

Reagents:

-

2,3-dichloro-4,5-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

-

Protocol:

-

Prepare a solution of 2,3-dichloro-4,5-difluoroaniline in aqueous hydrochloric or sulfuric acid in a reaction vessel.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step.

-

-

-

Part B: Cyanation of the Diazonium Salt

-

Reagents:

-

The diazonium salt solution from Part A

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to form a soluble complex with CuCN)

-

Water

-

-

Protocol:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (and optionally sodium cyanide) in water.

-

Cool this cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude 2,3-dichloro-4,5-difluorobenzonitrile can be purified by vacuum distillation or recrystallization.

-

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Note that these are estimated yields based on similar reactions reported in the literature, as specific data for this exact pathway is not available.

| Step | Reaction | Starting Material | Product | Typical Yield Range (%) |

| 1 | Chlorination | 3,4-Difluoronitrobenzene | 1,2-Dichloro-4,5-difluoronitrobenzene | 60-70 |

| 2 | Reduction | 1,2-Dichloro-4,5-difluoronitrobenzene | 2,3-Dichloro-4,5-difluoroaniline | 85-95[1] |

| 3 | Sandmeyer Reaction (Diazotization & Cyanation) | 2,3-Dichloro-4,5-difluoroaniline | 2,3-Dichloro-4,5-difluorobenzonitrile | 60-80 |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the proposed synthesis pathway for 2,3-dichloro-4,5-difluorobenzonitrile.

References

Technical Guide: Spectroscopic Profile of 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2,3-Dichloro-4,5-difluorobenzonitrile, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring such data are also detailed to guide researchers in their experimental work. This guide serves as a foundational resource for the identification, characterization, and utilization of 2,3-Dichloro-4,5-difluorobenzonitrile in research and development.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to 2,3-Dichloro-4,5-difluorobenzonitrile starts from the corresponding benzoic acid. This common precursor can be converted to the primary amide, followed by dehydration to yield the target nitrile. This proposed pathway is based on established methods for the synthesis of halogenated benzonitriles.

An In-Depth Technical Guide to the NMR Analysis of 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectral features of 2,3-dichloro-4,5-difluorobenzonitrile and a detailed experimental protocol for its analysis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established NMR principles and data from structurally analogous compounds to predict its spectral characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 2,3-dichloro-4,5-difluorobenzonitrile. These predictions are based on the analysis of substituent effects (chlorine, fluorine, and nitrile groups) on the chemical shifts and coupling constants of the aromatic ring.

Table 1: Predicted ¹H NMR Data

| Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H-6 | Doublet of doublets (dd) | 7.8 - 8.2 | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |

Note: The single proton on the aromatic ring is expected to be significantly deshielded due to the presence of adjacent electron-withdrawing chloro and fluoro substituents.

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| C-1 (CN) | 115 - 120 | - |

| C-2 (-Cl) | 130 - 135 | ²J(C-F) ≈ 15-25 Hz |

| C-3 (-Cl) | 125 - 130 | ³J(C-F) ≈ 5-10 Hz |

| C-4 (-F) | 150 - 155 (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-5 (-F) | 145 - 150 (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-6 (-H) | 120 - 125 | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Other carbons will show smaller couplings to the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data

| Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| F-4 | Doublet of doublets (dd) | -120 to -140 | ³J(F-F) ≈ 15-25 Hz, ³J(F-H) ≈ 7-9 Hz |

| F-5 | Doublet of doublets (dd) | -125 to -145 | ³J(F-F) ≈ 15-25 Hz, ⁴J(F-H) ≈ 2-4 Hz |

Note: The chemical shifts are referenced to CFCl₃. The two fluorine atoms are expected to show a mutual coupling (³J) and coupling to the single aromatic proton.

Experimental Protocols

A standard protocol for the NMR analysis of a small organic molecule like 2,3-dichloro-4,5-difluorobenzonitrile is outlined below.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal homogeneity and lineshape.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on the sample concentration.

-

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 32-64 scans.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F correlation experiment to establish through-space proximities between protons and fluorine atoms.

-

Data Processing

-

Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS to 0.00 ppm for ¹H and ¹³C) or the residual solvent peak to its known chemical shift.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons. Identify the precise chemical shifts of all peaks.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis.

Caption: Molecular structure of 2,3-Dichloro-4,5-difluorobenzonitrile.

Caption: General workflow for NMR analysis of small organic molecules.

An In-depth Technical Guide to the Infrared Spectrum of 2,3-Dichloro-4,5-difluorobenzonitrile

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,3-dichloro-4,5-difluorobenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It covers the theoretical vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |

| C-F Stretch | Aryl-F | 1250 - 1000 | Strong |

| C-Cl Stretch | Aryl-Cl | 1100 - 800 | Strong |

| Aromatic C-H Out-of-Plane Bending | Benzene Ring | 900 - 675 | Strong |

Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of a solid sample such as 2,3-dichloro-4,5-difluorobenzonitrile. The two most common non-destructive methods for solid sample analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][2][3]

Method 1: Potassium Bromide (KBr) Pellet Technique [1][2]

This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the mid-IR region.[2]

-

Sample and KBr Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the 2,3-dichloro-4,5-difluorobenzonitrile sample.

-

In an agate mortar, add approximately 100-200 mg of the dried KBr.[1]

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[4]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Method 2: Attenuated Total Reflectance (ATR) Technique [1][3]

ATR is a popular method due to its minimal sample preparation.[2][3]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1] Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum with the clean, empty ATR crystal to subtract any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid 2,3-dichloro-4,5-difluorobenzonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Acquire the sample spectrum using similar instrument parameters as the KBr pellet method (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum for 2,3-dichloro-4,5-difluorobenzonitrile.

References

Mass Spectrometry of 2,3-Dichloro-4,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 2,3-dichloro-4,5-difluorobenzonitrile. Due to the absence of direct experimental data in the public domain for this specific compound, this document leverages data from structurally analogous compounds and established principles of mass spectrometry to predict its fragmentation patterns and outline a suitable analytical methodology. This guide is intended to support researchers in the identification, characterization, and quantification of 2,3-dichloro-4,5-difluorobenzonitrile in various matrices.

Predicted Mass Spectrum and Molecular Ion

The primary ionization technique suitable for a volatile, thermally stable compound like 2,3-dichloro-4,5-difluorobenzonitrile is Electron Ionization (EI). The molecular formula is C₇HCl₂F₂N.

Table 1: Predicted m/z and Isotopic Abundance for the Molecular Ion of 2,3-Dichloro-4,5-difluorobenzonitrile

| Ion | Calculated m/z (Monoisotopic) | Predicted Relative Abundance |

| [M]⁺ | 206.9400 | 100% |

| [M+1]⁺ | 207.9430 | 7.6% |

| [M+2]⁺ | 208.9371 | 65.3% |

| [M+3]⁺ | 209.9401 | 5.0% |

| [M+4]⁺ | 210.9341 | 10.6% |

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately 65% relative to the monoisotopic [M]⁺ peak. This distinctive pattern is a key identifier for dichloro-substituted compounds. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring[1][2][3].

Proposed Fragmentation Pathways

Upon electron ionization, the molecular ion of 2,3-dichloro-4,5-difluorobenzonitrile is expected to undergo fragmentation through several key pathways, primarily involving the loss of halogen atoms and the cyano group. The principal fragmentation is often the loss of a halogen[4].

Key Predicted Fragmentation Steps:

-

Loss of a Chlorine Radical: The initial and most favored fragmentation is likely the loss of a chlorine radical (•Cl) due to the relative lability of the C-Cl bond compared to the C-F bond. This would result in a significant fragment at m/z 172.

-

Loss of the Cyano Radical: Aromatic nitriles can exhibit the loss of the cyano radical (•CN), leading to a fragment at m/z 181[4].

-

Sequential Halogen Loss: Following the initial loss of a chlorine atom, a subsequent loss of another chlorine or a fluorine atom could occur.

-

Loss of CO: Phenolic structures, which could potentially be formed through rearrangement, are known to lose CO (m/z 28)[3]. While less direct for a benzonitrile, complex rearrangements could lead to such fragments.

The following diagram illustrates the predicted primary fragmentation pathways.

References

A Technical Guide to the Solubility of 2,3-Dichloro-4,5-difluorobenzonitrile in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-dichloro-4,5-difluorobenzonitrile is a critical physicochemical parameter. It influences bioavailability, processability, and the design of purification methods such as crystallization. Understanding the solubility profile in a range of organic solvents is essential for process development, formulation, and ensuring reproducible manufacturing processes. This document outlines the standard experimental procedure for determining the equilibrium solubility of a solid compound in organic solvents.

Experimental Protocol: Isothermal Saturation Method

The most reliable and widely used method for determining equilibrium solubility is the isothermal saturation method, often referred to as the shake-flask method.[1][2] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

2.1. Materials and Equipment

-

2,3-Dichloro-4,5-difluorobenzonitrile (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Calibrated thermometer

-

Glass vials with screw caps or sealed flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Evaporating dishes or pre-weighed vials

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative quantification)

2.2. Procedure

-

Preparation: Add an excess amount of 2,3-dichloro-4,5-difluorobenzonitrile to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary tests to determine the time required to reach equilibrium, which is confirmed when solubility measurements at different time points (e.g., 24h, 48h, 72h) yield the same result.[3]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification (Gravimetric Method):

-

Dispense a known volume or mass of the clear, filtered solution into a pre-weighed, dry evaporating dish.[3][4]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.[3][4]

-

The final weight of the dried residue corresponds to the mass of the solute dissolved in the known volume/mass of the solvent.

-

2.3. Data Presentation

The collected solubility data should be organized into a clear and structured table for easy comparison. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or as a mole fraction.

Table 1: Solubility of 2,3-Dichloro-4,5-difluorobenzonitrile in Selected Organic Solvents at 25 °C (Example Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Caption: Workflow for solubility determination via the isothermal saturation method.

Conclusion

While specific solubility data for 2,3-dichloro-4,5-difluorobenzonitrile remains to be published, the experimental protocol detailed in this guide provides a robust and reliable framework for its determination. By employing the isothermal saturation method, researchers and drug development professionals can generate the critical data needed to advance their projects, from process chemistry to formulation development. Consistency in experimental conditions, especially temperature and equilibration time, is paramount for obtaining accurate and reproducible results.

References

Navigating the Stability and Storage of Halogenated Benzonitriles: A Technical Guide for Researchers

General Stability Profile

Halogenated benzonitriles are generally stable under recommended storage conditions. However, they can be sensitive to certain environmental factors. Key considerations for maintaining the integrity of these compounds include:

-

Moisture: Avoid contact with moisture, as it may lead to hydrolysis of the nitrile group or other degradation pathways.

-

Light: While not explicitly stated for all related compounds, it is good practice to protect light-sensitive aromatic compounds from direct sunlight or strong artificial light.

-

Temperature: Elevated temperatures should be avoided to prevent thermal decomposition. Specific temperature ranges are outlined in the storage conditions table.

-

Air: While many of these compounds are stable in air, storage under an inert atmosphere (e.g., nitrogen or argon) is a common precautionary measure to prevent oxidation, especially for long-term storage.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of halogenated benzonitriles, the following storage and handling conditions are recommended based on data from related compounds.

| Parameter | Recommendation | Source Compounds |

| Storage Temperature | Store in a cool, dry place. | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile, 3,4-Difluorobenzonitrile |

| Atmosphere | Keep container tightly closed.[1][2][3] For long-term storage, consider an inert atmosphere (e.g., Nitrogen). | General best practice |

| Light | Store away from direct light. | General best practice for aromatic compounds |

| Ventilation | Store in a well-ventilated area.[1][2][3][4] | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile, 3,4-Difluorobenzonitrile |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[2][3] | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile |

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of halogenated benzonitriles, based on the general guidelines.

Caption: Logical workflow for receiving, storing, handling, and disposing of halogenated benzonitriles.

Potential Degradation Pathways

While specific degradation pathways for 2,3-Dichloro-4,5-difluorobenzonitrile are not documented, halogenated benzonitriles may be susceptible to the following degradation mechanisms under improper storage or handling:

-

Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) in the presence of strong acids or bases and water.

-

Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be susceptible to substitution by strong nucleophiles.

-

Photodegradation: Exposure to UV light can potentially lead to the cleavage of carbon-halogen bonds or other photochemical reactions.

Experimental Protocols

No specific experimental protocols for the stability testing of 2,3-Dichloro-4,5-difluorobenzonitrile were identified in the reviewed literature. For researchers needing to establish the stability profile of this compound, a standard approach would involve:

-

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., heat, humidity, acid, base, light, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions and monitoring its purity and physical properties over time using validated analytical methods such as HPLC, GC, and NMR.

The following diagram outlines a general experimental workflow for a stability study.

Caption: General experimental workflow for conducting a stability study on a chemical compound.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from similar halogenated benzonitriles, 2,3-Dichloro-4,5-difluorobenzonitrile is anticipated to be classified as hazardous. The primary concerns are acute toxicity through oral, dermal, and inhalation routes, as well as potential for skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][4][5][6]

Anticipated GHS Hazard Statements:

-

Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2][3][4]

-

Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[1][2][3][4]

-

Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][2][3][4][6]

-

Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[1][2][3][4][6]

-

Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[1][2][4][6]

-

May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[2][4][5][6]

Physical and Chemical Properties

Quantitative data for 2,3-Dichloro-4,5-difluorobenzonitrile is not available. The following table summarizes properties of structurally related compounds to provide an estimate of its characteristics.

| Property | 3,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile | 2,3-Difluorobenzonitrile |

| Molecular Formula | C7H3F2N[7][8] | C7H3F2N[3][9] | C7H3F2N[4][5] |

| Molecular Weight | 139.1 g/mol [7][8] | 139.10 g/mol [3][9] | 139.10 g/mol [4][5] |

| Appearance | White solid[7] | White solid[3] | Not specified |

| Melting Point | 48 - 53 °C[7] | 45 - 50 °C[3] | 47-49 °C[10] |

| Boiling Point | 180 °C[7] | Not available | Not available |

| Flash Point | 69 °C[7] | > 110 °C[3] | 75 °C[5] |

| Solubility | No information available[7] | No information available | No information available |

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, a stringent set of experimental protocols should be implemented.

3.1. Personal Protective Equipment (PPE)

A mandatory PPE workflow should be followed at all times when handling this compound.

3.2. Engineering Controls

All work with 2,3-Dichloro-4,5-difluorobenzonitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11][12]

3.3. Handling Procedures

-

Avoid dust formation.[11][13] Use dry clean-up procedures such as sweeping with a soft brush and shoveling into a suitable container for disposal.[11]

3.4. Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Keep away from heat, sparks, and open flames.[11][12] The storage area should be designated for toxic and hazardous materials.

Incompatible Materials:

Emergency Procedures

A clear and practiced emergency response plan is critical.

4.1. First Aid Measures

The following decision tree outlines the immediate first aid steps in case of an exposure.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][14]

-

Specific Hazards: Containers may explode when heated.[11][12] Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[2][6][11][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11][12]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[13][14] Wear appropriate PPE as outlined in Figure 1. Ensure adequate ventilation.[13][14]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1][13]

-

Containment and Cleanup: For solid spills, sweep up and shovel into a suitable, labeled container for disposal without creating dust.[11][13]

Disposal Considerations

All waste materials must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[4] Do not allow the chemical to enter drains.[14]

Disclaimer

This technical guide has been compiled from data on structurally related compounds and is intended for informational purposes only. The toxicological and physical properties of 2,3-Dichloro-4,5-difluorobenzonitrile have not been fully investigated. All handling, storage, and disposal of this compound should be undertaken by qualified professionals who can assess the risks and implement appropriate safety measures. The user assumes all responsibility for the safe use of this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 2,3-Difluorobenzonitrile 98 21524-39-0 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Difluorobenzonitrile | CAS#:3939-09-1 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. echemi.com [echemi.com]

Navigating the Supply Landscape for 2,3-Dichloro-4,5-difluorobenzonitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the intricate world of pharmaceutical and agrochemical synthesis, the procurement of highly specialized building blocks is a critical first step. This technical guide provides an in-depth overview of the commercial availability of 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of advanced molecular entities.

Custom Synthesis: The Primary Route to Acquisition

For researchers requiring 2,3-Dichloro-4,5-difluorobenzonitrile, custom synthesis by specialized chemical manufacturing organizations (CMOs) is the most direct procurement strategy. Several companies with expertise in complex fluorination chemistry offer bespoke synthesis services, capable of producing this and other highly functionalized aromatic compounds.

Table 1: Leading Custom Synthesis Providers for Fluorinated Compounds

| Company Name | Service Highlights | Geographic Focus |

| --INVALID-LINK-- | Specializes in fluorine chemistry services, including custom synthesis from milligram to kilogram scale. Offers expertise in a wide range of fluorination reactions.[] | Global |

| --INVALID-LINK-- | Focuses on the design and synthesis of fluorinated compounds, intermediates, and monomers. Provides services from milligram to metric ton scales.[2] | Global |

| --INVALID-LINK-- | Offers flexible and responsive custom synthesis of fluorinated compounds and precursors tailored to specific research needs.[3] | Global |

| --INVALID-LINK-- | Provides fast and cost-efficient custom synthesis of building blocks and scaffolds, with expertise in various fluorination technologies.[4] | Global |

| --INVALID-LINK-- | Offers comprehensive custom synthesis services supporting drug discovery, with capabilities in fluorination and organo-elemental compound synthesis.[5] | Global |

| --INVALID-LINK-- | Focuses on fluorinated reagents and a range of organofluorine compounds, offering custom synthesis services. | Global |

When engaging with a custom synthesis provider, researchers should be prepared to provide the chemical structure, desired quantity, and required purity of 2,3-Dichloro-4,5-difluorobenzonitrile. The CMO will then typically propose a synthetic route and provide a quote for the project.

In-House Synthesis: The Precursor Approach

For laboratories equipped for organic synthesis, an alternative to direct custom synthesis is the procurement of a key precursor, 2,3-Dichloro-4,5-difluorobenzoic acid, and subsequent conversion to the desired nitrile. This approach offers greater control over the final product and may be more cost-effective for larger quantities.

Commercial Availability of 2,3-Dichloro-4,5-difluorobenzoic Acid

While suppliers for 2,3-Dichloro-4,5-difluorobenzonitrile are scarce, its immediate precursor, 2,3-Dichloro-4,5-difluorobenzoic acid, is commercially available from a limited number of specialized chemical suppliers.

Table 2: Commercial Suppliers of 2,3-Dichloro-4,5-difluorobenzoic Acid

| Supplier | Product Name | CAS Number | Purity | Notes |

| --INVALID-LINK-- | 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 | 99% | While not the exact requested precursor, it is a closely related and available compound. |

| Fluorochem | 2,3-Dichloro-5-fluorobenzoic acid | A related dichlorofluorobenzoic acid. | ||

| Simson Pharma Limited | 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | A related dichlorofluorobenzoic acid.[6] |

It is important to note that the availability of the precise 2,3-dichloro-4,5-difluorobenzoic acid may be limited, and researchers may need to consider related isomers or engage with suppliers for custom synthesis of this precursor as well.

Experimental Protocol: Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile from 2,3-Dichloro-4,5-difluorobenzoic Acid

A potential route to 2,3-Dichloro-4,5-difluorobenzonitrile involves a two-step process from the corresponding benzoic acid: conversion to the acid chloride, followed by conversion to the nitrile. A documented procedure outlines the first step of this conversion.

Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride

A solution of 2,3-dichloro-4,5-difluorobenzoic acid (9.3 g) and dimethylformamide (0.013 ml) in thionyl chloride (40 ml) is refluxed for 2.5 hours. The reaction mixture is then concentrated. The resulting residue is purified by distillation under a nitrogen atmosphere to yield 2,3-Dichloro-4,5-difluorobenzoyl chloride (8.7 g) as a pale yellow oil with a boiling point of 123°-126° C. at 40 mmHg.[7]

The subsequent conversion of the acid chloride to the nitrile can be achieved through various standard organic chemistry methods, such as reaction with ammonia followed by dehydration.

Logical Workflow for Procurement

The decision to opt for custom synthesis versus in-house preparation will depend on laboratory capabilities, budget, and the required quantity of 2,3-Dichloro-4,5-difluorobenzonitrile. The following diagram illustrates the logical workflow for procuring this specialized chemical.

Caption: Procurement workflow for 2,3-Dichloro-4,5-difluorobenzonitrile.

Synthetic Pathway Overview

The likely synthetic route from the commercially available precursor to the target compound is a straightforward two-step process common in organic synthesis.

Caption: Proposed synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile.

References

In-Depth Technical Guide to the Purity Analysis of 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the safety and efficacy of the final product. This document outlines potential impurities, detailed experimental protocols for their detection and quantification, and a logical workflow for the comprehensive purity assessment.

Introduction to 2,3-Dichloro-4,5-difluorobenzonitrile and its Potential Impurities

2,3-Dichloro-4,5-difluorobenzonitrile belongs to a class of halogenated aromatic compounds that are versatile building blocks in organic synthesis. The synthetic routes to such molecules can often lead to the formation of various impurities, including positional isomers, starting material carryover, and by-products from side reactions. A thorough understanding of the synthetic pathway is crucial for identifying potential impurities.

Common synthetic strategies for related dichloro-fluorobenzonitriles involve the transformation of corresponding dichloro-fluorotoluenes via ammoxidation. This process can result in a mixture of isomers that may be challenging to separate. Therefore, a robust analytical workflow is necessary to ensure the quality of 2,3-Dichloro-4,5-difluorobenzonitrile.

Table 1: Potential Impurities in 2,3-Dichloro-4,5-difluorobenzonitrile

| Impurity Name | Chemical Structure | Potential Origin |

| 2,3-Dichloro-4,5-difluorotoluene | C₇H₃Cl₂F₂ | Incomplete ammoxidation of the starting material. |

| Isomeric Dichloro-difluorobenzonitriles | C ₇HCl₂F₂N | Isomeric starting materials or side reactions during synthesis. |

| Monochloro-trifluorobenzonitrile isomers | C₇HClF₃N | Over-fluorination or presence of impurities in starting materials. |

| Trichloro-fluorobenzonitrile isomers | C₇HCl₃FN | Incomplete fluorination or presence of impurities in starting materials. |

| Residual Solvents | Varies | Carryover from reaction and purification steps. |

Analytical Workflow for Purity Assessment

A multi-step analytical approach is recommended to ensure a comprehensive purity profile of 2,3-Dichloro-4,5-difluorobenzonitrile. The workflow is designed to identify and quantify both organic and inorganic impurities, as well as residual solvents.

Caption: Analytical workflow for the purity assessment of 2,3-Dichloro-4,5-difluorobenzonitrile.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from its structurally related impurities.

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Procedure:

-

Prepare the mobile phases and degas them.

-

Prepare a standard solution of 2,3-Dichloro-4,5-difluorobenzonitrile and a sample solution at the specified concentration.

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the standard and sample solutions.

-

Integrate the peaks and calculate the percentage purity using the area normalization method.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of residual solvents from the synthesis process.

Table 3: GC Method Parameters

| Parameter | Value |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Program | Initial Temp: 40 °C (hold 5 min) |

| Ramp: 10 °C/min to 240 °C (hold 5 min) | |

| Injection Volume | 1 µL (Split ratio 10:1) |

| Sample Preparation | 10 mg/mL in Dimethyl Sulfoxide (DMSO) |

Procedure:

-

Prepare a standard solution containing known amounts of expected residual solvents.

-

Prepare the sample solution.

-

Inject the standard solution to determine the retention times and response factors of the solvents.

-

Inject the sample solution.

-

Quantify the residual solvents in the sample by comparing their peak areas to those of the standards.

Spectroscopic Analysis for Structural Confirmation

NMR and Mass Spectrometry are used to confirm the chemical structure and molecular weight of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of protons.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

¹⁹F NMR: To confirm the number and environment of fluorine atoms, which is particularly useful for distinguishing between isomers.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Purpose: To determine the molecular weight of the compound and to identify the molecular weights of any co-eluting impurities from the chromatographic runs.

Data Presentation and Interpretation

All quantitative data from the chromatographic analyses should be summarized in tables for easy comparison and reporting.

Table 4: Example HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.15 | Impurity A |

| 2 | 8.9 | 0.20 | Impurity B (Isomer) |

| 3 | 12.5 | 99.5 | 2,3-Dichloro-4,5-difluorobenzonitrile |

| 4 | 15.1 | 0.15 | Unknown Impurity |

| Total | 100.0 |

Logical Relationship of Analytical Techniques

The chosen analytical techniques are complementary and provide a holistic view of the sample's purity.

Caption: Interrelation of analytical techniques for comprehensive purity analysis.

By following this in-depth technical guide, researchers, scientists, and drug development professionals can confidently assess the purity of 2,3-Dichloro-4,5-difluorobenzonitrile, ensuring the quality and consistency of their downstream processes and final products.

Methodological & Application

Application Notes: Synthesis of Novel Quinolone Antibiotics Utilizing 2,3-Dichloro-4,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel quinolone antibiotics, beginning with the versatile starting material, 2,3-Dichloro-4,5-difluorobenzonitrile. This document outlines a strategic multi-step synthetic pathway, culminating in a highly substituted quinolone core, and provides insights into the mechanism of action of this important class of antibiotics.

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and efficacy against both Gram-positive and Gram-negative bacteria have made them indispensable in clinical practice. The core structure of quinolones offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, pharmacokinetic properties, and safety profile. The introduction of fluorine atoms into the quinolone ring, giving rise to the fluoroquinolones, was a significant advancement, markedly improving their antibacterial potency.

2,3-Dichloro-4,5-difluorobenzonitrile is a highly functionalized aromatic compound that serves as an excellent starting material for the synthesis of novel, poly-substituted quinolone analogues. Its unique substitution pattern of electron-withdrawing chlorine and fluorine atoms provides multiple reactive sites for the strategic construction of the quinolone core. This document details a synthetic route that leverages this starting material to produce a key aniline intermediate, which is then elaborated into the final quinolone structure via the classic Gould-Jacobs reaction.

Synthetic Strategy

The overall synthetic strategy involves a three-stage process:

-

Hydrolysis of the Nitrile: The nitrile group of 2,3-Dichloro-4,5-difluorobenzonitrile is first hydrolyzed to the corresponding carboxylic acid, 2,3-Dichloro-4,5-difluorobenzoic acid.

-

Conversion to Aniline: The benzoic acid derivative is then converted to the key intermediate, 2,3-Dichloro-4,5-difluoroaniline, through a Curtius rearrangement.

-

Quinolone Ring Formation: Finally, the aniline is subjected to the Gould-Jacobs reaction to construct the core quinolone scaffold.

This multi-step approach allows for the controlled and efficient synthesis of a highly substituted quinolone antibiotic.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dichloro-4,5-difluorobenzoic Acid

Protocol 1: Acid-Catalyzed Hydrolysis of 2,3-Dichloro-4,5-difluorobenzonitrile

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-Dichloro-4,5-difluorobenzonitrile (10.0 g, 48.5 mmol).

-

Carefully add a 3:1 mixture of concentrated sulfuric acid and water (100 mL).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) with constant stirring.

-

The white precipitate of 2,3-Dichloro-4,5-difluorobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to a constant weight.

-

The crude product can be recrystallized from an ethanol/water mixture to yield the pure acid.

| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 2,3-Dichloro-4,5-difluorobenzonitrile | H₂SO₄/H₂O | 16 | 125 | 2,3-Dichloro-4,5-difluorobenzoic Acid | 85 | >98 |

Stage 2: Synthesis of 2,3-Dichloro-4,5-difluoroaniline

Protocol 2: Curtius Rearrangement of 2,3-Dichloro-4,5-difluorobenzoic Acid

-

Acid Chloride Formation: In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 2,3-Dichloro-4,5-difluorobenzoic acid (8.0 g, 35.5 mmol) in thionyl chloride (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Heat the mixture to reflux for 2 hours. The solid will dissolve to give a clear solution.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Azide Formation: Dissolve the resulting crude acid chloride in dry acetone (100 mL) and cool to 0 °C in an ice bath.

-

Add a solution of sodium azide (2.7 g, 41.4 mmol) in water (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for an additional 1 hour.

-

Rearrangement and Hydrolysis: Carefully add the azide solution to a pre-heated (80 °C) mixture of toluene (100 mL) and concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux for 4 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-Dichloro-4,5-difluoroaniline.

| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 2,3-Dichloro-4,5-difluorobenzoic Acid | 1. SOCl₂, DMF2. NaN₃3. Toluene, HCl | 6 | Reflux | 2,3-Dichloro-4,5-difluoroaniline | 70 | >97 |

Stage 3: Synthesis of 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid

Protocol 3: Gould-Jacobs Reaction

-

In a 100 mL round-bottom flask, mix 2,3-Dichloro-4,5-difluoroaniline (5.0 g, 25.5 mmol) and diethyl ethoxymethylenemalonate (5.5 g, 25.5 mmol).

-

Heat the mixture at 100-110 °C for 2 hours. Ethanol will be evolved.

-

Cyclization: Add the resulting intermediate to 50 mL of Dowtherm A (a mixture of diphenyl ether and biphenyl) preheated to 250 °C.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane (100 mL) to precipitate the crude ethyl ester of the quinolone.

-

Filter the solid and wash with hexane.

-

Hydrolysis: Suspend the crude ester in a 10% aqueous sodium hydroxide solution (50 mL) and heat to reflux for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The precipitate of 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |

| 2,3-Dichloro-4,5-difluoroaniline | 1. Diethyl ethoxymethylenemalonate2. Dowtherm A3. NaOH, HCl | 3 | 110 then 250 | 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid | 65 | >95 |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of a novel quinolone antibiotic.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, and repair.[1][2][3]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that occurs during DNA replication and transcription.[1][4]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.[1][3]

Fluoroquinolones bind to the complex of these enzymes with DNA, creating a ternary complex.[1] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[3] The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA synthesis, and ultimately, cell death.[1][4]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

The synthetic protocols outlined in these application notes provide a robust and adaptable methodology for the synthesis of novel quinolone antibiotics from 2,3-Dichloro-4,5-difluorobenzonitrile. The use of this highly functionalized starting material opens up new avenues for the creation of diverse quinolone libraries for drug discovery programs. The detailed understanding of their mechanism of action further aids in the rational design of new and more potent antibacterial agents to combat the growing challenge of antibiotic resistance.

References

2,3-Dichloro-4,5-difluorobenzonitrile: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Polysubstituted benzene derivatives, such as 2,3-dichloro-4,5-difluorobenzonitrile, are valuable synthons, providing a scaffold for the construction of complex molecular architectures. The presence of multiple halogen atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups.

While specific and detailed application protocols for 2,3-dichloro-4,5-difluorobenzonitrile are not extensively documented in publicly available literature, its utility as a chemical intermediate can be inferred from the reactivity of structurally similar polyhalogenated benzonitriles. These related compounds are frequently employed in the synthesis of pharmaceuticals, particularly quinolone antibacterials, and agrochemicals.

General Applications of Dichlorofluorobenzonitriles